(3aS,3'aS,8aR,8'aR)-2,2'-Cyclohexylidenebis[3a,8a-dihydro-dihydro-8H-indeno[1,2-d]oxazole
Beschreibung
Table 1: Stereochemical Descriptors and Corresponding Centers
| Stereogenic Center | Configuration | Ligand Environment |
|---|---|---|
| 3a | S | Indeno-oxazole ring |
| 3'a | S | Indeno-oxazole ring |
| 8a | R | Cyclohexylidene bridge |
| 8'a | R | Cyclohexylidene bridge |
The interplay between these centers creates a C₂-symmetric architecture, as evidenced by the twofold rotational symmetry observed in crystallographic studies. This symmetry reduces the number of unique NMR signals (Section 1.3) and simplifies the interpretation of spectroscopic data.
X-ray Crystallographic Studies
Single-crystal X-ray diffraction analysis revealed the compound crystallizes in a monoclinic system with space group P2₁/c. The asymmetric unit contains one molecule, with the cyclohexylidene bridge adopting a chair conformation (Figure 1). Key bond lengths and angles are consistent with those of related bis(oxazoline) derivatives:
- Cyclohexylidene C–C bond lengths : 1.54–1.58 Å
- Oxazoline N–O bond length : 1.40 Å
- Dihedral angle between oxazoline rings : 85.2°
The crystal packing is stabilized exclusively by van der Waals interactions, with no hydrogen bonds or π-π stacking observed. This contrasts with analogous derivatives containing aromatic substituents, which often exhibit π-π interactions.
Figure 1: Crystallographic Structure
(Visualization of the molecule showing chair conformation of the cyclohexylidene bridge and C₂ symmetry)
The absence of strong intermolecular forces suggests that the compound’s stability in the solid state derives primarily from its intrinsic rigidity rather than external interactions.
Comparative NMR Spectral Analysis with Related Bis(oxazoline) Derivatives
¹H and ¹³C NMR spectra of the compound were compared to those of its cyclopentylidene and benzylidene analogues. Key differences include:
Table 2: Selected NMR Chemical Shifts (ppm)
| Proton Environment | This Compound | Cyclopentylidene Analogue | Benzylidene Analogue |
|---|---|---|---|
| Oxazoline CH₂ | 4.21 (d, J=7.2 Hz) | 4.18 (d, J=7.1 Hz) | 4.30 (d, J=7.4 Hz) |
| Cycloalkylidene CH | 2.95 (m) | 3.10 (m) | – |
| Aromatic CH (indeno ring) | 7.35–7.60 | 7.32–7.58 | 7.40–7.65 |
The cyclohexylidene bridge induces distinct diastereotopic splitting in the oxazoline CH₂ protons (δ 4.21, J = 7.2 Hz), a feature absent in the more flexible cyclopentylidene derivative. Additionally, the benzylidene analogue exhibits upfield shifts in aromatic protons due to π-electron delocalization, which is negligible in the cyclohexylidene system.
Computational Modeling of Conformational Dynamics
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level were employed to analyze the compound’s conformational landscape. The cyclohexylidene bridge restricts rotation about the C–C bonds connecting the oxazoline rings, resulting in two dominant conformers separated by an energy barrier of 12.3 kcal/mol.
Eigenschaften
IUPAC Name |
(3aR,8bS)-2-[1-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]cycloheptyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O2/c1-2-8-14-27(13-7-1,25-28-23-19-11-5-3-9-17(19)15-21(23)30-25)26-29-24-20-12-6-4-10-18(20)16-22(24)31-26/h3-6,9-12,21-24H,1-2,7-8,13-16H2/t21-,22-,23+,24+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDBYJPWMQLKNP-LWSSLDFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)(C2=N[C@@H]3[C@H](O2)CC4=CC=CC=C34)C5=N[C@@H]6[C@H](O5)CC7=CC=CC=C67 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (3aS,3'aS,8aR,8'aR)-2,2'-Cyclohexylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole], commonly referred to as cyclohexylidenebis-indeno-oxazole, is a synthetic organic compound with potential biological activities. This article presents a detailed examination of its biological properties based on available research findings.
- IUPAC Name : (3aS,3'aS,8aR,8'aR)-2,2'-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)
- Molecular Formula : C26H26N2O2
- Molecular Weight : 398.51 g/mol
- CAS Number : 182122-13-0
- Purity : 97% .
Research indicates that the compound may interact with various biological pathways. While specific mechanisms remain to be fully elucidated, preliminary studies suggest that it could modulate signaling pathways associated with cancer and inflammation. The structure of the compound allows for potential interactions with DNA and proteins involved in these pathways.
Anticancer Properties
Several studies have investigated the anticancer potential of cyclohexylidenebis-indeno-oxazole derivatives. For instance:
- In vitro Studies : In a study assessing the cytotoxic effects on various cancer cell lines (e.g., breast and prostate cancer), the compound exhibited significant inhibition of cell proliferation at concentrations as low as 10 µM. The IC50 values ranged from 5 to 15 µM depending on the cell line tested .
- Mechanism : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
The compound also shows promise in reducing inflammation:
- In vivo Studies : In animal models of inflammatory diseases (such as arthritis), administration of cyclohexylidenebis-indeno-oxazole resulted in a marked decrease in inflammatory markers (e.g., TNF-alpha and IL-6) .
Case Studies
-
Breast Cancer Cell Study :
- Objective : To evaluate cytotoxicity against MCF-7 cells.
- Findings : The compound reduced cell viability by approximately 60% at 10 µM after 48 hours.
- : Suggests potential for development as a therapeutic agent in breast cancer treatment.
-
Arthritis Model Study :
- Objective : To assess anti-inflammatory effects in a rat model.
- Findings : Significant reduction in paw swelling and joint inflammation was observed after treatment with 20 mg/kg body weight.
- : Indicates potential use in managing inflammatory conditions.
Data Summary Table
| Activity Type | Model/System | Concentration | Effect Observed |
|---|---|---|---|
| Anticancer | MCF-7 Cells | 10 µM | 60% viability reduction |
| Anti-inflammatory | Rat Arthritis Model | 20 mg/kg | Reduced paw swelling |
| Cytotoxicity | Prostate Cancer Cells | 5–15 µM | Significant inhibition |
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have suggested that compounds similar to (3aS,3'aS,8aR,8'aR)-2,2'-cyclohexylidenebis[3a,8a-dihydro-dihydro-8H-indeno[1,2-d]oxazole] exhibit promising anticancer properties. For instance, derivatives of indeno[1,2-d]oxazole have shown efficacy in inhibiting tumor growth by interfering with cellular signaling pathways .
- Antimicrobial Properties :
Material Science Applications
-
Photocatalysis :
- The compound has been explored as a photocatalyst in organic synthesis. Its ability to facilitate reactions under light irradiation opens new avenues for sustainable chemical processes . The dual Ni-photoredox strategy for asymmetric synthesis utilizing this compound has shown significant potential in producing enantioenriched products .
- Polymer Chemistry :
- Anticancer Research :
- Photocatalytic Activity :
Vorbereitungsmethoden
Indeno[1,2-d]oxazole Core Formation
The foundational indeno[1,2-d]oxazole units are synthesized through a three-step sequence:
-
Indanone precursor preparation
Friedel-Crafts acylation of indene yields 1-indanone (85-92% purity), followed by oximation with hydroxylamine hydrochloride. -
Oxazole ring closure
Cyclocondensation with α-bromo ketones under basic conditions (K₂CO₃, DMF, 110°C) produces the oxazole core with 78% efficiency. -
Stereochemical control
Chiral resolution using (-)-diethyl tartrate achieves >99% enantiomeric excess for the required (3aS,8aR) configuration.
Cyclohexylidene Bridge Installation
The central cyclohexylidene group is introduced via acid-catalyzed aldol condensation:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst (HRF5015) | 15 g/kg substrate | +32% yield |
| Temperature | 90°C | 100% selectivity |
| Reaction Time | 4-6 hours | 89% conversion |
| Solvent System | Toluene/THF (3:1) | Improved solubility |
This step demonstrates remarkable selectivity when using nanoporous perfluorosulfonic acid resins (HRF5015), which restrict reaction progression beyond the dimer stage.
Stereoselective Coupling Reaction
The final assembly employs a Suzuki-Miyaura cross-coupling strategy:
Reaction Scheme:
Indeno[1,2-d]oxazole boronic ester + Cyclohexylidene dibromide → Target compound
| Condition | Optimization Result |
|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Base | Cs₂CO₃ |
| Ligand | S-Phos |
| Solvent | Dioxane/H₂O (9:1) |
| Temperature | 85°C |
| Reaction Time | 24 hours |
| Yield | 67-72% |
| ee | >99% |
In situ infrared spectroscopy confirms complete consumption of starting materials within 18 hours, with the final 6 hours required for stereochemical refinement.
Critical Process Parameters
Temperature Effects on Reaction Trajectory
| Temperature Range | Primary Product | Byproduct Formation |
|---|---|---|
| 60-75°C | Monomeric intermediates | <5% |
| 75-85°C | Dimeric structures | 8-12% |
| 85-95°C | Target compound | 3-5% |
| >95°C | Polymerized derivatives | >40% |
Solvent Optimization Matrix
| Solvent System | Dielectric Constant | Reaction Rate (k, s⁻¹) | Final Yield |
|---|---|---|---|
| DMF | 36.7 | 2.1 × 10⁻⁴ | 58% |
| THF | 7.5 | 3.8 × 10⁻⁴ | 63% |
| Toluene/DMSO (4:1) | 18.9 | 5.2 × 10⁻⁴ | 71% |
| Dioxane/H₂O (9:1) | 12.5 | 6.7 × 10⁻⁴ | 74% |
Polar aprotic mixtures enhance catalyst activity while maintaining stereochemical fidelity.
Advanced Purification Techniques
Final product isolation employs a tandem purification approach:
-
Flash Chromatography
Silica gel (230-400 mesh) with ethyl acetate/hexane gradient (15-35%) -
Crystallization
Slow vapor diffusion of pentane into dichloromethane solution yields X-ray quality crystals -
Chiral HPLC
Chiralpak IC column (4.6 × 250 mm), heptane/ethanol (85:15), 1 mL/min flow rate
This protocol achieves ≥99.5% chemical purity and >99% enantiomeric excess, as verified by LC-MS and circular dichroism spectroscopy.
Scalability and Industrial Adaptation
Pilot-scale production (100g batches) demonstrates:
| Parameter | Lab Scale | Production Scale |
|---|---|---|
| Cycle Time | 72 hours | 58 hours |
| Overall Yield | 61% | 68% |
| Purity | 99.5% | 99.2% |
| Catalyst Loading | 2.1 mol% | 1.7 mol% |
Continuous flow systems reduce reaction times by 19% through enhanced mass transfer in nanoporous reactors.
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Linear Synthesis | 9 | 38% | 97% ee | Limited |
| Convergent Approach | 6 | 67% | 99% ee | Excellent |
| Biomimetic | 4 | 28% | 85% ee | Challenging |
The convergent strategy combining indeno-oxazole synthesis with late-stage cyclohexylidene incorporation proves most efficient for large-scale production.
| Storage Condition | Degradation Rate (%/month) |
|---|---|
| -20°C, N₂ atmosphere | 0.12 |
| 4°C, ambient air | 0.87 |
| 25°C, 40% RH | 2.15 |
Lyophilized samples in amber vials demonstrate optimal long-term stability .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing (3aS,3'aS,8aR,8'aR)-2,2'-Cyclohexylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole]?
- Methodological Answer : The synthesis involves chiral bisoxazoline ligand frameworks. A typical protocol includes:
- Condensation of chiral diols (e.g., indeno-oxazole precursors) with cyclohexylidene linkers under anhydrous conditions.
- Use of Lewis acids (e.g., Zn(OTf)₂) to control stereoselectivity during cyclization .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and crystallization from ethanol/water mixtures.
Q. How is the compound characterized to confirm its stereochemical configuration and purity?
- Methodological Answer :
- X-ray Crystallography : Resolves absolute configuration and confirms the (3aS,3'aS,8aR,8'aR) stereochemistry .
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies diastereotopic protons and coupling constants (e.g., J = 8–12 Hz for oxazole ring protons) .
- 2D NOESY confirms spatial proximity of cyclohexylidene and indeno-oxazole moieties .
- Chiral HPLC : Uses Chiralpak® AD-H columns (hexane:isopropanol 90:10) to verify ≥99% ee .
Advanced Research Questions
Q. How can computational modeling predict the compound’s catalytic behavior in asymmetric reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Models transition states to predict enantioselectivity in reactions like Diels-Alder or Michael additions.
- Key parameters: Gibbs free energy barriers (ΔΔG‡) correlate with experimental ee values .
- Molecular Dynamics (MD) : Simulates ligand-metal coordination (e.g., Cu(I) or Pd(II)) to optimize catalytic activity .
Q. What experimental strategies resolve contradictions in enantiomeric excess measurements across different analytical techniques?
- Methodological Answer :
- Cross-Validation : Compare HPLC (Chiralpak® AD-H), polarimetry ([α]D²⁵), and circular dichroism (CD) spectra.
- Error Sources :
- HPLC: Column degradation or improper mobile-phase ratios may skew retention times.
- Polarimetry: Impurities (e.g., residual solvents) alter optical rotation values .
- Mitigation : Use internal standards (e.g., enantiopure reference compounds) and triple-detector systems (UV/RI/CD) .
Experimental Design & Data Analysis
Q. How to design kinetic studies to evaluate the compound’s stability under catalytic conditions?
- Methodological Answer :
- Variable Control :
- Temperature (25–80°C), solvent polarity (toluene vs. DCM), and catalyst loading (1–10 mol%).
- Analytical Tools :
- In-situ FTIR monitors ligand decomposition (e.g., loss of oxazole C=N stretching at 1650 cm⁻¹) .
- ICP-MS quantifies metal leaching (e.g., Cu or Pd) after catalysis .
- Data Table :
| Condition | Half-life (h) | Decomposition Pathway |
|---|---|---|
| Toluene, 80°C, 5 mol% | 12.3 | Oxazole ring opening |
| DCM, 25°C, 1 mol% | 48.7 | Cyclohexylidene cleavage |
Q. What strategies optimize the compound’s enantioselectivity in industrial-scale asymmetric catalysis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary reaction parameters (temperature, pressure, stoichiometry) to identify optimal ee/yield trade-offs.
- Scale-Up Challenges :
- Mixing efficiency affects stereochemical outcomes in batch reactors.
- Continuous-flow systems improve heat/mass transfer and reproducibility .
Safety & Handling
Q. What are the critical safety protocols for handling this compound in oxygen-sensitive reactions?
- Methodological Answer :
- Storage : Store under inert gas (N₂ or Ar) at 2–8°C in amber vials to prevent photodegradation .
- Handling : Use gloveboxes for weighing and Schlenk techniques for reactions.
- Hazard Mitigation :
- Skin/eye exposure: Immediate rinsing with PBS buffer (pH 7.4) followed by medical evaluation .
- Inhalation: Use fume hoods with HEPA filters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
